molecular formula C16H19F3N2O3S B1472103 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine 4-methylbenzenesulfonate CAS No. 1192356-26-5

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine 4-methylbenzenesulfonate

Cat. No.: B1472103
CAS No.: 1192356-26-5
M. Wt: 376.4 g/mol
InChI Key: SKKHZOZQIRJMGB-UHFFFAOYSA-N
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Description

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C16H19F3N2O3S and its molecular weight is 376.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-methylbenzenesulfonic acid;2-[6-(trifluoromethyl)pyridin-2-yl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2.C7H8O3S/c1-8(2,13)6-4-3-5-7(14-6)9(10,11)12;1-6-2-4-7(5-3-6)11(8,9)10/h3-5H,13H2,1-2H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKHZOZQIRJMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1=NC(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add a solution of p-toluenesulfonic acid monohydrate (3.07 g, 16.1 mmol) in t-butylmethyl ether (25 mL) at 40° C. to a solution of 1-methyl-1-(6-trifluoromethyl-pyridin-2-yl)-ethylamine (3.20 g, 15.7 mmol) in t-butylmethyl ether (15 mL) at 35° C. Allow to cool to ambient temperature, and then add t-butylmethyl ether (10 mL). Stir at ambient temperature for approximately 1 hr. Filter and dry the resulting solid under vacuum at 40° C. to afford the title compound as an off white solid (5.17 g, 88%). 1H NMR (500 MHz, DMSO-d6) δ 8.42 (s, 3H), 8.22 (t, J=8.0 Hz, 1H), 7.98 (d, J=8.0 Hz, 1H), 7.93 (d, J=8.0 Hz, 1H), 7.46 (d, J=8.3 Hz, 2H), 7.10 (d, J=8.3 Hz, 2H), 2.27 (s, 3H), 1.63 (s, 6H).
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine 4-methylbenzenesulfonate
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2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine 4-methylbenzenesulfonate
Reactant of Route 3
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2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine 4-methylbenzenesulfonate
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2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine 4-methylbenzenesulfonate
Reactant of Route 5
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine 4-methylbenzenesulfonate
Reactant of Route 6
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine 4-methylbenzenesulfonate

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